molecular formula C5H4N4O2S B14274443 2-Pyridinesulfonyl azide CAS No. 152278-13-2

2-Pyridinesulfonyl azide

Cat. No.: B14274443
CAS No.: 152278-13-2
M. Wt: 184.18 g/mol
InChI Key: MGORLNBYCOFNQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyridinesulfonyl azide is an organic compound that features a sulfonyl azide group attached to a pyridine ring. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of nitrogen-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Pyridinesulfonyl azide can be synthesized through several methods. One common approach involves the reaction of 2-pyridinesulfonyl chloride with sodium azide in an organic solvent such as acetonitrile. The reaction typically proceeds at room temperature and yields the desired azide compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safe handling of azide compounds due to their potential explosiveness.

Mechanism of Action

The mechanism of action of 2-pyridinesulfonyl azide involves the formation of reactive intermediates such as nitrenes. These intermediates can insert into carbon-hydrogen bonds or participate in cycloaddition reactions to form new chemical bonds . The presence of the pyridine ring enhances the stability and reactivity of these intermediates, facilitating various transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyridinesulfonyl azide is unique due to its ability to form stable nitrenoid intermediates, which are highly reactive and can participate in a wide range of chemical transformations. This makes it a valuable tool in synthetic organic chemistry for the construction of complex molecules .

Properties

CAS No.

152278-13-2

Molecular Formula

C5H4N4O2S

Molecular Weight

184.18 g/mol

IUPAC Name

N-diazopyridine-2-sulfonamide

InChI

InChI=1S/C5H4N4O2S/c6-8-9-12(10,11)5-3-1-2-4-7-5/h1-4H

InChI Key

MGORLNBYCOFNQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)S(=O)(=O)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.